

# Application Notes and Protocols: Colony Formation Assay Using AMG 900

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a colony formation assay to evaluate the long-term cytotoxic effects of **AMG 900**, a potent pan-Aurora kinase inhibitor. These application notes are intended for researchers in oncology, cell biology, and drug development.

#### Introduction

**AMG 900** is a small molecule inhibitor that targets Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2] Overexpression of these kinases is common in various cancers and is associated with poor prognosis.[3] **AMG 900** inhibits the autophosphorylation of Aurora kinases and the phosphorylation of their substrates, such as histone H3.[1][4] This disruption of mitotic progression leads to aborted cell division and subsequent cell death, making **AMG 900** a promising anti-cancer therapeutic.[1][4] The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the ability of a single cell to proliferate and form a colony. This assay is a critical tool for determining the long-term efficacy of cytotoxic agents like **AMG 900**.[5][6]

### **Mechanism of Action of AMG 900**

**AMG 900** is a potent and highly selective inhibitor of all three Aurora kinases, with IC50 values in the low nanomolar range for Aurora A (5 nM), Aurora B (4 nM), and Aurora C (1 nM).[1][7] Its primary mechanism involves the inhibition of Aurora B kinase activity, which plays a vital role in



chromosome segregation and cytokinesis.[8][9] Inhibition of Aurora B leads to the suppression of histone H3 phosphorylation at Serine 10, a key event for chromosome condensation.[8][10] This disruption of the mitotic process results in endoreduplication, polyploidy, and ultimately, apoptotic cell death.[8][11] A key feature of **AMG 900** is its ability to induce tumor cell death through continued cell-cycle progression rather than a prolonged mitotic arrest, a mechanism distinct from microtubule-targeting agents.[12]

## Data Presentation: Efficacy of AMG 900 in Colony Formation Assays

The following table summarizes the inhibitory effects of **AMG 900** on the colony formation of various cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type     | AMG 900<br>Concentration<br>(nmol/L) | Inhibition of<br>Colony<br>Formation (%) | Reference |
|-----------|-----------------|--------------------------------------|--|-----------|
| UW402     | Medulloblastoma | 50                                   | 92                                       | [13]      |
| UW473     | Medulloblastoma | 50                                   | 97                                       | [13]      |
| ONS-76    | Medulloblastoma | 50                                   | 100                                      | [13]      |
| A172      | Glioblastoma    | 100                                  | Significant<br>Reduction                 | [14]      |
| DU-145    | Prostate Cancer | 5                                    | >70                                      | [8]       |
| PC3       | Prostate Cancer | 5                                    | >70                                      | [8]       |
| LNCaP     | Prostate Cancer | 5                                    | >70                                      | [8]       |

Note: The term "Significant Reduction" indicates that the study reported a substantial decrease in colony formation but did not provide a specific percentage.

## **Experimental Protocols**

This section provides a detailed methodology for performing a colony formation assay with **AMG 900**.



#### **Materials**

- Cancer cell line of interest (e.g., HeLa, HCT116, A172)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
- AMG 900 (storable as a stock solution at -20°C or -80°C)[7]
- Dimethyl sulfoxide (DMSO) for AMG 900 stock solution and vehicle control
- 6-well or 12-well tissue culture plates
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Fixation solution (e.g., 10% formalin or methanol)
- Staining solution (e.g., 0.5% crystal violet in methanol/water)[6]
- Incubator (37°C, 5% CO2)
- Microscope

#### **Procedure**

- · Cell Seeding:
  - Harvest and count the cells. Ensure you have a single-cell suspension.
  - Seed the cells in 6-well plates at a low density (e.g., 200-1000 cells per well, to be optimized for each cell line).
  - Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
- AMG 900 Treatment:

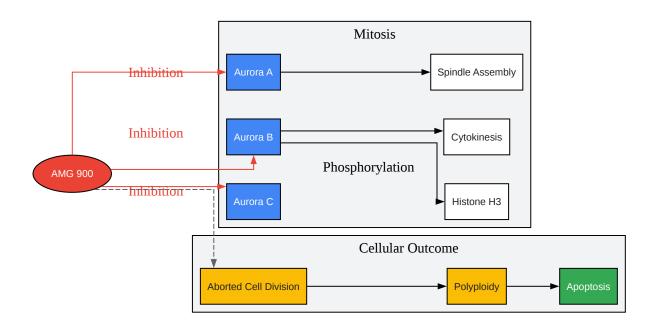


- Prepare serial dilutions of AMG 900 in complete culture medium from a stock solution. A
  typical concentration range to test is 0.1 to 100 nmol/L.[14]
- Include a vehicle control (DMSO) at the same final concentration as in the highest AMG
   900 treatment.
- Remove the medium from the wells and replace it with the medium containing the different concentrations of AMG 900 or the vehicle control.
- Incubate the plates for 24 to 48 hours.[13][15]
- Colony Growth:
  - After the treatment period, remove the medium containing AMG 900.
  - Wash the cells gently with PBS.
  - o Add fresh, drug-free complete culture medium to each well.
  - Return the plates to the incubator and allow the colonies to grow for 10-14 days.[13][14]
     The incubation time may need to be adjusted depending on the cell line's growth rate.
  - Change the medium every 2-3 days to ensure nutrient availability.
- Fixation and Staining:
  - After the incubation period, when colonies are visible to the naked eye, remove the medium.
  - Gently wash the wells with PBS.
  - Add the fixation solution to each well and incubate for 10-20 minutes at room temperature.
  - Remove the fixation solution and wash the wells with PBS.
  - Add the crystal violet staining solution to each well and incubate for 5-20 minutes at room temperature.[5]
  - Remove the staining solution and wash the wells with water to remove excess stain.



- Allow the plates to air dry.[5]
- Colony Counting and Analysis:
  - Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
  - Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
    - PE = (Number of colonies formed / Number of cells seeded) x 100%
    - SF = PE of treated cells / PE of control cells
  - Plot the surviving fraction as a function of the AMG 900 concentration to generate a doseresponse curve.

## Mandatory Visualizations AMG 900 Signaling Pathway



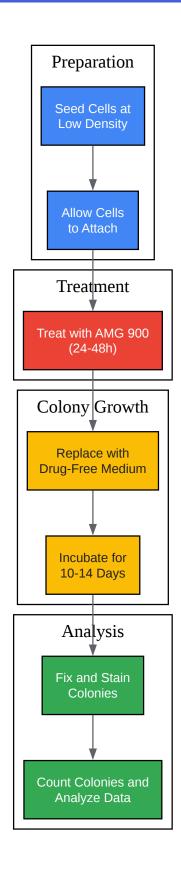


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Caption: AMG 900 inhibits Aurora kinases, disrupting mitosis and leading to cell death.

### **Experimental Workflow for Colony Formation Assay**





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Caption: Workflow of the colony formation assay with AMG 900 treatment.



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